molecular formula C6H10N4O2 B8037153 methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine

methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B8037153
M. Wt: 170.17 g/mol
InChI Key: JYHIOHZYONYJNH-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is a nitro-substituted pyrazole derivative featuring a methylamine functional group attached to the pyrazole ring. This compound belongs to the class of 5-membered heterocycles, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science . While this compound is listed as discontinued in commercial catalogs , its structural features warrant comparative analysis with related amines and heterocycles.

Properties

IUPAC Name

N-methyl-1-(1-methyl-5-nitropyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-7-4-5-3-6(10(11)12)9(2)8-5/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHIOHZYONYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-5-nitro-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving 1-methyl-5-nitro-1H-pyrazole in a suitable solvent such as ethanol.
  • Adding formaldehyde and methylamine to the solution.
  • Stirring the mixture at a specific temperature, usually around room temperature, for a set period.
  • Isolating the product through filtration or extraction methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield methyl[(1-methyl-5-amino-1H-pyrazol-3-yl)methyl]amine.

Scientific Research Applications

Methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl Diethanol Amine (MDEA)

MDEA, a tertiary amine with two ethanol groups and one methyl group, is extensively used in CO₂ capture due to its high absorption capacity and thermal stability . Unlike methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine, MDEA lacks aromaticity and heterocyclic rings, resulting in distinct electronic and steric properties.

Key Differences :

  • Amine Type : this compound contains a primary amine (–CH₂NH₂), whereas MDEA is a tertiary amine (–N(CH₃)(CH₂CH₂OH)₂). Primary amines typically exhibit higher nucleophilicity but lower stability compared to tertiary amines.
  • In contrast, MDEA’s ethanol groups donate electron density via hydrogen bonding, enhancing CO₂ interaction .
Other Pyrazole Derivatives

Pyrazole-based amines with nitro or methyl groups are common in medicinal chemistry. For example:

  • 1-Methyl-3-nitro-1H-pyrazole : Lacks the methylamine side chain but shares nitro and methyl substituents. The absence of the amine group limits its utility in applications requiring Lewis basicity.
  • Pyrazolylmethylamines : Derivatives with varying substituents (e.g., halogens, alkyl chains) show tunable reactivity, but nitro groups are less common due to synthetic challenges .

Performance in CO₂ Capture

Table 1: CO₂ Adsorption Capacities of Amine-Functionalized Materials
Material Amine Type CO₂ Adsorption Capacity (mmol/g) Surface Area (m²/g) Reference
aMDEA43-MC Tertiary (MDEA) 2.63 203.8
Unmodified Mesoporous Carbon None 1.60 356.6
Commercial Activated Carbon None 1.95 1200

Insights :

  • MDEA’s tertiary amine enhances CO₂ adsorption via chemisorption (carbamate formation) and physisorption, achieving a 64% improvement over unmodified mesoporous carbon .
  • The primary amine in this compound could theoretically offer higher reactivity with CO₂. However, steric hindrance from the pyrazole ring and nitro group might reduce accessibility, necessitating experimental validation.

Stability and Regeneration

  • Thermal Stability : MDEA exhibits stability up to 120°C, critical for industrial regeneration cycles . The pyrazole derivative’s stability is untested but may be compromised by the nitro group’s tendency to decompose under heat.
  • Oxidative Degradation : MDEA resists degradation due to its tertiary structure, whereas primary amines are more susceptible to oxidation, especially in the presence of electron-withdrawing nitro groups .

Biological Activity

Methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a methyl and a nitro group, which contributes to its reactivity and biological properties. The presence of the nitro group allows for various chemical transformations, enhancing its potential as a bioactive molecule.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various effects such as enzyme inhibition and receptor modulation.
  • Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. This interaction often involves hydrogen bonding due to the amino group present in the structure.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further exploration in cancer therapeutics. For instance, it has been tested against MCF7 and NCI-H460 cell lines with promising results .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3-nitro-1H-pyrazol-5-aminesContains a nitro group but lacks additional substitutionsModerate antimicrobial activity
3-Amino-1-methylpyrazoleContains an amino group instead of nitroLower reactivity; limited applications
3,5-Dinitro-1H-pyrazolContains two nitro groupsHighly reactive; primarily used in explosives
This compoundUnique combination of methyl and nitro groupsSignificant antimicrobial and anticancer potential

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced LPS-induced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

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